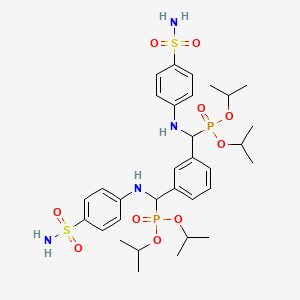
Carbonic anhydrase inhibitor 21
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonic anhydrase inhibitor 21 is a compound that inhibits the activity of carbonic anhydrase enzymes. These enzymes are metalloenzymes that catalyze the reversible hydration of carbon dioxide and dehydration of bicarbonate. Inhibition of carbonic anhydrase has therapeutic applications in various diseases, including glaucoma, epilepsy, and certain types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbonic anhydrase inhibitors often involves the preparation of sulfonamide derivatives. One common route includes the reaction of an amine with a sulfonyl chloride to form a sulfonamide. For example, the synthesis of benzenesulfonamide derivatives involves the reaction of benzenesulfonyl chloride with an appropriate amine under basic conditions .
Industrial Production Methods
Industrial production of carbonic anhydrase inhibitors typically involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Carbonic anhydrase inhibitor 21 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of a primary alcohol group in the compound can yield an aldehyde or carboxylic acid .
Scientific Research Applications
Carbonic anhydrase inhibitor 21 has a wide range of scientific research applications:
Chemistry: Used as a tool to study enzyme kinetics and inhibition mechanisms.
Biology: Helps in understanding the role of carbonic anhydrase in physiological processes such as respiration and acid-base balance.
Medicine: Investigated for its potential in treating diseases like glaucoma, epilepsy, and certain cancers.
Industry: Used in the development of new pharmaceuticals and as a catalyst in certain chemical reactions.
Mechanism of Action
Carbonic anhydrase inhibitor 21 exerts its effects by binding to the active site of carbonic anhydrase enzymes, thereby preventing the hydration of carbon dioxide and dehydration of bicarbonate. This inhibition disrupts the enzyme’s normal function, leading to therapeutic effects such as reduced intraocular pressure in glaucoma and decreased seizure activity in epilepsy .
Comparison with Similar Compounds
Similar Compounds
Acetazolamide: A well-known carbonic anhydrase inhibitor used to treat glaucoma and epilepsy.
Methazolamide: Similar to acetazolamide but with a longer half-life and fewer side effects.
Dorzolamide: A topical carbonic anhydrase inhibitor used to reduce intraocular pressure in glaucoma.
Uniqueness
Carbonic anhydrase inhibitor 21 is unique in its specific binding affinity and selectivity for certain isoforms of carbonic anhydrase, making it potentially more effective and with fewer side effects compared to other inhibitors .
Properties
Molecular Formula |
C32H48N4O10P2S2 |
|---|---|
Molecular Weight |
774.8 g/mol |
IUPAC Name |
4-[[di(propan-2-yloxy)phosphoryl-[3-[di(propan-2-yloxy)phosphoryl-(4-sulfamoylanilino)methyl]phenyl]methyl]amino]benzenesulfonamide |
InChI |
InChI=1S/C32H48N4O10P2S2/c1-21(2)43-47(37,44-22(3)4)31(35-27-12-16-29(17-13-27)49(33,39)40)25-10-9-11-26(20-25)32(48(38,45-23(5)6)46-24(7)8)36-28-14-18-30(19-15-28)50(34,41)42/h9-24,31-32,35-36H,1-8H3,(H2,33,39,40)(H2,34,41,42) |
InChI Key |
OBSYZDGPHUVABQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OP(=O)(C(C1=CC(=CC=C1)C(NC2=CC=C(C=C2)S(=O)(=O)N)P(=O)(OC(C)C)OC(C)C)NC3=CC=C(C=C3)S(=O)(=O)N)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















